molecular formula C21H31N3O5 B14458277 Urea, 1-(4,7-dimethoxy-6-(4-piperidinobutoxy)-5-benzofuranyl)-3-methyl- CAS No. 75883-62-4

Urea, 1-(4,7-dimethoxy-6-(4-piperidinobutoxy)-5-benzofuranyl)-3-methyl-

Cat. No.: B14458277
CAS No.: 75883-62-4
M. Wt: 405.5 g/mol
InChI Key: OIVODPJMGQHUON-UHFFFAOYSA-N
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Description

Urea, 1-(4,7-dimethoxy-6-(4-piperidinobutoxy)-5-benzofuranyl)-3-methyl- is a complex organic compound with a unique structure that combines a benzofuran ring with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of urea, 1-(4,7-dimethoxy-6-(4-piperidinobutoxy)-5-benzofuranyl)-3-methyl- typically involves multiple steps, starting with the preparation of the benzofuran core The benzofuran ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Urea, 1-(4,7-dimethoxy-6-(4-piperidinobutoxy)-5-benzofuranyl)-3-methyl- can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups on the benzofuran ring can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove oxygen functionalities, potentially forming simpler derivatives.

    Substitution: The piperidine moiety can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield benzofuran aldehydes or acids, while substitution reactions can produce a range of piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, urea, 1-(4,7-dimethoxy-6-(4-piperidinobutoxy)-5-benzofuranyl)-3-methyl- may be studied for its potential biological activity. Compounds with similar structures have been investigated for their effects on various biological targets, including enzymes and receptors.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its combination of a benzofuran ring and a piperidine moiety could impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of urea, 1-(4,7-dimethoxy-6-(4-piperidinobutoxy)-5-benzofuranyl)-3-methyl- would depend on its specific interactions with molecular targets. The benzofuran ring may interact with aromatic residues in proteins, while the piperidine moiety could engage in hydrogen bonding or ionic interactions. These interactions could modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Urea, 1-(4-methoxy-6-(4-piperidinobutoxy)-5-benzofuranyl)-3-methyl-
  • Urea, 1-(4,7-dimethoxy-5-benzofuranyl)-3-methyl-
  • Urea, 1-(4,7-dimethoxy-6-(4-piperidinobutoxy)-5-benzofuranyl)-3-ethyl-

Uniqueness

The uniqueness of urea, 1-(4,7-dimethoxy-6-(4-piperidinobutoxy)-5-benzofuranyl)-3-methyl- lies in its specific combination of functional groups. The presence of both methoxy groups and a piperidine moiety on the benzofuran ring provides a distinct set of chemical and biological properties that differentiate it from similar compounds.

Properties

CAS No.

75883-62-4

Molecular Formula

C21H31N3O5

Molecular Weight

405.5 g/mol

IUPAC Name

1-[4,7-dimethoxy-6-(4-piperidin-1-ylbutoxy)-1-benzofuran-5-yl]-3-methylurea

InChI

InChI=1S/C21H31N3O5/c1-22-21(25)23-16-17(26-2)15-9-14-29-18(15)20(27-3)19(16)28-13-8-7-12-24-10-5-4-6-11-24/h9,14H,4-8,10-13H2,1-3H3,(H2,22,23,25)

InChI Key

OIVODPJMGQHUON-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC1=C(C2=C(C(=C1OCCCCN3CCCCC3)OC)OC=C2)OC

Origin of Product

United States

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